molecular formula C25H26ClN5O3 B2933365 3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide CAS No. 1251558-78-7

3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide

Cat. No.: B2933365
CAS No.: 1251558-78-7
M. Wt: 479.97
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Description

3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the 2-chlorobenzyl group: This step typically involves a nucleophilic substitution reaction where the 2-chlorobenzyl group is introduced to the triazoloquinazoline core.

    Attachment of the N-cyclohexylpropanamide moiety: This step involves the coupling of the triazoloquinazoline intermediate with N-cyclohexylpropanamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may yield reduced triazoloquinazoline derivatives.

Scientific Research Applications

3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: A related compound with similar biological activities.

    [1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and anticancer properties.

Uniqueness

3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide is unique due to its specific structural features, such as the presence of the N-cyclohexylpropanamide moiety and the 2-chlorobenzyl group

Properties

IUPAC Name

3-[2-[(2-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c26-20-12-6-4-8-17(20)16-30-25(34)31-21-13-7-5-11-19(21)23(33)29(24(31)28-30)15-14-22(32)27-18-9-2-1-3-10-18/h4-8,11-13,18H,1-3,9-10,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRICOJKBELTHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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